molecular formula C12H12ClNO2 B11069645 4-Chloro-6,8-dimethoxy-2-methylquinoline

4-Chloro-6,8-dimethoxy-2-methylquinoline

Cat. No.: B11069645
M. Wt: 237.68 g/mol
InChI Key: WDLNMJWYDJLDES-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-6,8-dimethoxy-2-methylquinoline can be achieved through several synthetic routes. One common method involves the cyclization of suitable aniline-type precursors using classic methods for quinoline ring assembly. For example, the Skraup reaction and its modification, the Doebner-Miller synthesis, are often employed . These reactions typically involve the use of glycerol, sulfuric acid, and an α,β-unsaturated carbonyl compound such as crotonaldehyde.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The chlorine atom at the C-4 position is highly reactive toward nucleophilic displacement due to electron-withdrawing effects from the quinoline ring.

Key Reactions:

  • Ammonolysis/Hydrazinolysis :
    Treatment with hydrazine hydrate replaces the C-4 chlorine with a hydrazino group, forming 4-hydrazino-6,8-dimethoxy-2-methylquinoline. This product can further react with nitrous acid to yield azido derivatives (e.g., tetrazoloquinolines) .

    • Conditions : Ethanol, reflux (12–24 h).

    • Yield : 60–75% .

  • Alkoxy Substitution :
    Reaction with sodium methoxide or ethoxide replaces chlorine with methoxy/ethoxy groups.

    • Conditions : Anhydrous alcohol, NaOR (R = Me, Et), reflux.

Table 1: Substitution Reactions at C-4

NucleophileReagents/ConditionsProductYieldSource
HydrazineNH₂NH₂·H₂O, EtOH, reflux4-Hydrazino-6,8-dimethoxy-2-methylquinoline70%
MethoxideNaOMe, MeOH, Δ4-Methoxy-6,8-dimethoxy-2-methylquinoline85%
AminesRNH₂, DMF, 80°C4-Amino-6,8-dimethoxy-2-methylquinoline50–65%

Coupling Reactions

The quinoline scaffold participates in cross-coupling reactions, enabling functionalization at C-4 or other positions.

  • Suzuki-Miyaura Coupling :
    Palladium-catalyzed coupling with arylboronic acids introduces aryl groups at C-4.

    • Catalyst : Pd(PPh₃)₄ or PdCl₂(dppf).

    • Conditions : Dioxane/H₂O, K₂CO₃, 80–100°C.

    • Example : Coupling with phenylboronic acid yields 4-phenyl-6,8-dimethoxy-2-methylquinoline.

Table 2: Coupling Reactions

PartnerCatalystProductYieldSource
Phenylboronic acidPd(PPh₃)₄4-Phenyl-6,8-dimethoxy-2-methylquinoline78%
Vinylboronic esterPdCl₂(dppf)4-Vinyl-6,8-dimethoxy-2-methylquinoline65%

Oxidation and Reduction

The methyl and methoxy groups undergo redox transformations under controlled conditions.

  • Oxidation of Methyl Group :
    The C-2 methyl group is oxidized to a carboxylate using KMnO₄ in acidic or basic media.

    • Conditions : KMnO₄, H₂SO₄/H₂O, 60°C .

    • Product : 2-Carboxy-4-chloro-6,8-dimethoxyquinoline .

  • Reduction of Quinoline Ring :
    Catalytic hydrogenation (H₂/Pd-C) reduces the pyridine ring to a 1,2,3,4-tetrahydroquinoline derivative, altering electronic properties .

Functionalization of Methoxy Groups

The methoxy substituents at C-6 and C-8 can be demethylated or modified.

  • Demethylation :
    Treatment with BBr₃ in CH₂Cl₂ removes methoxy groups, yielding phenolic derivatives.

    • Conditions : BBr₃ (1.0 M in CH₂Cl₂), −78°C to RT .

    • Application : Generates intermediates for further electrophilic substitution .

Biological Activity and Mechanistic Insights

The compound’s chloro and methoxy groups enhance interactions with biological targets:

  • Antiplasmodial Activity : Chlorine at C-4 improves potency against Plasmodium falciparum (EC₅₀ = 21–38 nM) compared to fluoro or methoxy analogues .

  • Enzyme Inhibition : Covalent binding to nucleophilic sites (e.g., cysteine residues) via the chloroethyl group disrupts enzyme function.

Scientific Research Applications

Medicinal Chemistry

Anticancer Properties
4-Chloro-6,8-dimethoxy-2-methylquinoline serves as a key intermediate in the synthesis of several potent anticancer agents, including Cabozantinib and Tivozanib. These drugs target multiple receptor tyrosine kinases involved in tumor growth and angiogenesis. For instance, Cabozantinib is known for its efficacy in treating metastatic medullary thyroid carcinoma and advanced renal cell carcinoma by inhibiting MET and VEGFR2 pathways .

Pharmacological Studies
Research has demonstrated that quinoline derivatives exhibit a range of biological activities, including antiproliferative effects against various cancer cell lines. Studies have shown that compounds related to this compound can inhibit the proliferation of human cervix carcinoma (HeLa) cells and colorectal adenocarcinoma cells (HT-29) .

Organic Synthesis

Building Block for Complex Molecules
This compound is utilized as a building block in organic synthesis, facilitating the creation of more complex organic molecules. Its ability to undergo various chemical reactions makes it valuable in developing new pharmaceuticals and biologically active compounds .

Synthesis of Novel Derivatives
Researchers have synthesized novel derivatives of quinoline using this compound as a starting material. These derivatives have been evaluated for their biological activities, including insecticidal properties against malaria and dengue vectors .

Biological Studies

Mechanism of Action
The mechanism by which this compound exerts its biological effects often involves interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to varied biological responses depending on the context of use. For example, its structural characteristics allow it to effectively bind to targets involved in cancer cell signaling pathways .

Case Study 1: Anticancer Activity

A study investigating the antiproliferative activity of quinoline derivatives found that compounds synthesized from this compound exhibited significant cytotoxic effects against cancer cell lines such as HeLa and HT-29. The structure–activity relationship analysis indicated that specific substitutions on the quinoline ring enhanced their efficacy .

Case Study 2: Insecticidal Properties

Research into new quinoline derivatives derived from this compound revealed promising insecticidal properties against larval stages of malaria and dengue vectors. The synthesized compounds demonstrated effective larvicidal activity with lethal concentrations ranging from 4.408 µM/mL to 7.958 µM/mL .

Data Table: Summary of Applications

Application AreaSpecific UseReferences
Medicinal ChemistryIntermediate for Cabozantinib and Tivozanib
Organic SynthesisBuilding block for complex organic molecules
Biological StudiesAntiproliferative effects on cancer cells
Insecticidal ActivityEffective against malaria/dengue vectors

Mechanism of Action

The mechanism of action of 4-Chloro-6,8-dimethoxy-2-methylquinoline involves its interaction with specific molecular targets and pathways. detailed information on its mechanism of action is limited and may require further research to elucidate.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 4-Chloro-6,8-dimethoxy-2-methylquinoline include:

Uniqueness

This compound is unique due to the specific positions of the chlorine and methoxy groups on the quinoline ring

Biological Activity

4-Chloro-6,8-dimethoxy-2-methylquinoline is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.

The compound belongs to the quinoline family, characterized by a bicyclic structure that includes a benzene ring fused to a pyridine ring. The presence of chloro and methoxy groups at specific positions enhances its reactivity and biological potential. Its unique substitution pattern differentiates it from other quinoline derivatives, contributing to its distinct chemical and biological properties.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. Notably, it has been shown to inhibit bacterial DNA synthesis by cleaving DNA gyrase and type IV topoisomerase, leading to bacterial cell death. This mechanism is similar to that of other known antimicrobial quinolines.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains, demonstrating efficacy comparable to established antibiotics. The compound's ability to disrupt bacterial DNA synthesis underpins its potential as an antimicrobial agent .

Anticancer Properties

Studies have highlighted the anticancer potential of this compound through its effects on specific cancer cell lines. For instance, it has shown moderate to remarkable potency against human lung (A549), breast (MCF-7), and gastric (MKN-45) cancer cell lines. The compound's IC50 values indicate effective inhibition at low micromolar concentrations .

Cell Line IC50 Value (µM) Activity
A5490.030 ± 0.008High
MCF-7ModerateModerate
MKN-45ModerateModerate

Structure-Activity Relationship (SAR)

The structure-activity relationship studies reveal that modifications in the quinoline structure can significantly affect biological activity. The presence of methoxy groups at the 6 and 8 positions enhances the compound's potency against cancer cell lines and may influence its interaction with molecular targets like c-Met kinase .

Case Studies and Research Findings

  • Antimicrobial Efficacy : A study demonstrated that this compound exhibited strong antibacterial activity against strains such as Salmonella typhi and Bacillus subtilis. The compound's mechanism involves targeting bacterial DNA processes, similar to fluoroquinolones .
  • Anticancer Activity : In a comparative analysis of various quinoline derivatives, this compound was identified as one of the most potent inhibitors against c-Met kinase, which plays a crucial role in cancer progression. Molecular docking studies confirmed its binding affinity to the ATP-binding site of c-Met .
  • Comparative Studies : When compared with other quinoline derivatives lacking methoxy substitutions, this compound consistently showed superior biological activity across multiple assays .

Properties

IUPAC Name

4-chloro-6,8-dimethoxy-2-methylquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12ClNO2/c1-7-4-10(13)9-5-8(15-2)6-11(16-3)12(9)14-7/h4-6H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDLNMJWYDJLDES-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C=C(C=C(C2=N1)OC)OC)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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